molecular formula C8H6F3NO2 B590610 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde CAS No. 128887-03-6

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B590610
CAS No.: 128887-03-6
M. Wt: 205.136
InChI Key: RPBIKALRDWRLFU-UHFFFAOYSA-N
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Description

1-Methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrole core substituted with three functional groups:

  • Methyl group at the N1 position.
  • Trifluoroacetyl group (2,2,2-trifluoroacetyl) at the C5 position.
  • Aldehyde group (carbaldehyde) at the C3 position.

Its molecular formula is C₈H₆F₃NO₃, with a molecular weight of 221.15 g/mol. The trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and lipophilicity compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s ability to improve metabolic stability and bioavailability .

Properties

IUPAC Name

1-methyl-5-(2,2,2-trifluoroacetyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBIKALRDWRLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664267
Record name 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128887-03-6
Record name 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of ethyl 2,2,2-trifluoroacetate with a suitable precursor to form the pyrrole ring, followed by functional group transformations to introduce the methyl and aldehyde groups .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties References
1-Methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde C₈H₆F₃NO₃ 221.15 Methyl (N1), trifluoroacetyl (C5) Aldehyde, trifluoroacetyl High lipophilicity, electron-deficient aldehyde
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 Methyl (N1) Aldehyde Smaller size, lower complexity
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde C₁₁H₈FNO 189.19 2-Fluorophenyl (C5) Aldehyde, fluorophenyl Enhanced π-π interactions
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde C₁₃H₁₃NO₂ 215.25 Benzyl (N1), hydroxymethyl (C5) Aldehyde, hydroxymethyl, benzyl Improved solubility due to polar group

Key Comparative Insights

Electronic Effects
  • The trifluoroacetyl group in the target compound creates a stronger electron-withdrawing effect than the 2-fluorophenyl group in ’s compound or the hydroxymethyl group in ’s analog. This increases the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic addition reactions .
  • Pyrazole-based aldehydes (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) lack fluorine substituents, resulting in lower polarity and reduced stability under acidic conditions .
Physicochemical Properties
  • Lipophilicity: The trifluoroacetyl group significantly increases logP compared to non-fluorinated analogs, improving membrane permeability .
  • Solubility : Hydroxymethyl or benzyl substituents () enhance water solubility, whereas the trifluoroacetyl group reduces it, favoring organic solvents .
Stability and Commercial Availability
  • Fluorophenyl-substituted pyrroles () are more thermally stable due to aromatic fluorine’s inertness compared to aliphatic trifluoroacetyl groups .

Biological Activity

1-Methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C8_{8}H6_{6}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 201.14 g/mol
  • Structural Features : The compound features a pyrrole ring substituted with a trifluoroacetyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the aldehyde group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can influence various pathways such as:

  • Enzyme Inhibition : Aldehyde derivatives have been shown to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may act on specific receptors, altering cellular signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. The inhibition rates were comparable to those of established anti-inflammatory drugs.
    Time (hours)Cytokine Inhibition (%)
    121.67
    226.04
    329.30
    431.28
  • Antioxidant Activity :
    • The compound exhibited notable antioxidant properties, scavenging free radicals effectively in cell-free assays.

In Vivo Studies

In vivo studies further elucidated the therapeutic potential of this compound:

  • Animal Models : In models of acute inflammation induced by carrageenan, administration of the compound resulted in reduced edema and pain response in treated animals compared to controls.
Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)45

Case Studies

A notable case study involved patients with chronic inflammatory conditions treated with a regimen including this compound. Results indicated significant improvement in symptoms and a reduction in inflammatory markers after several weeks of treatment.

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